5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Drug Design ADME Prediction CNS Penetration

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery. Its substitution pattern – a 5-tert-butyl group, a 3-(4-chlorophenyl) ring, a 2-methyl substituent, and an N-phenyl group at the 7-position – results in a molecular weight of 390.91 g/mol, a calculated logP of 6.47, a logD of 6.47, an estimated logSw of -7.05, and a polar surface area of 38.32 Ų.

Molecular Formula C23H23ClN4
Molecular Weight 390.9 g/mol
Cat. No. B12209527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC23H23ClN4
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC4=CC=CC=C4
InChIInChI=1S/C23H23ClN4/c1-15-21(16-10-12-17(24)13-11-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-8-6-5-7-9-18/h5-14,25H,1-4H3
InChIKeyGGBBWXBPIDHVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Baseline Physicochemical and Structural Profile for Procurement


The compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely exploited in kinase inhibitor discovery [1]. Its substitution pattern – a 5-tert-butyl group, a 3-(4-chlorophenyl) ring, a 2-methyl substituent, and an N-phenyl group at the 7-position – results in a molecular weight of 390.91 g/mol, a calculated logP of 6.47, a logD of 6.47, an estimated logSw of -7.05, and a polar surface area of 38.32 Ų . These properties position it as a lipophilic, low-solubility small molecule with potential for membrane permeability and CNS penetration, differentiating it from less hydrophobic analogues in the same series.

Why Generic Substitution Fails for 5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Even minor modifications at the 5-, 3-, or 7-positions of the pyrazolo[1,5-a]pyrimidine core can redirect kinase selectivity, alter metabolic stability, and change pharmacokinetic profiles [1]. Published structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidines demonstrate that replacing a 5-methyl group with a 5-tert-butyl group sharply increases lipophilicity and steric bulk, while the nature of the N-substituent (e.g., N-phenyl vs. N-benzyl or N-alkyl) modulates target engagement and ADME properties [1]. Consequently, close structural analogues cannot be assumed to be functionally interchangeable, and direct substitution without experimental validation risks loss of potency, selectivity, or suitable drug-like properties.

Quantitative Differentiation Evidence for 5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Close Analogues


Lipophilicity and Predicted CNS Permeability Advantage Over N-Benzyl and N-Isopropyl Analogues

The N-phenyl substituent confers a calculated logP of 6.47 (ChemDiv), substantially higher than the estimated logP values of ~5.5 for N-benzyl and ~4.8 for N-isopropyl analogues, based on fragment-based contributions . This logP difference of ~1.0–1.7 log units implies a 10- to 50-fold increase in predicted membrane permeability, making the N-phenyl compound preferentially suited for assays requiring blood-brain barrier penetration or high passive permeability. No experimental logP data for the comparators are publicly available; the comparator logP values are estimated by in silico fragment addition and carry medium confidence.

Drug Design ADME Prediction CNS Penetration

5-tert-Butyl Metabolic Stability Advantage Over 5-Methyl Containing Analogues

The 5-tert-butyl group is inherently more resistant to cytochrome P450-mediated oxidation than the 5-methyl group found in analogues such as 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine [1]. While direct microsomal stability data are not publicly available for either compound, medicinal chemistry precedent indicates that replacing a benzylic methyl with a tert-butyl group reduces metabolic lability, often leading to 2–5-fold lower intrinsic clearance in human liver microsomes [1]. This structural feature is expected to translate into improved in vivo half-life and reduced first-pass metabolism.

Metabolic Stability Cytochrome P450 Lead Optimization

Reduced Polar Surface Area and Hydrogen-Bond Donor Count Relative to 7-Aminoheteroaryl Analogues

The target compound has a polar surface area (PSA) of 38.32 Ų and a single hydrogen-bond donor (HBD) . In contrast, the closely related 5-tert-butyl-3-(4-chlorophenyl)-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine (PubChem CID likely higher PSA due to pyridine nitrogen) is predicted to have a PSA > 50 Ų and at least one additional H-bond acceptor, which would reduce passive permeability and oral absorption potential [1]. The lower PSA and minimal HBD count position the N-phenyl compound more favorably for oral bioavailability and BBB penetration.

Permeability Drug-like Properties Oral Bioavailability

Distinct Kinase Selectivity Profile Inferred from Substituent Pattern vs. Common CDK Inhibitor Scaffolds

Pyrazolo[1,5-a]pyrimidines with a 7-NH-phenyl group have been explicitly claimed as selective cyclin-dependent kinase (CDK) inhibitors in patent US8586576 [1]. The combination of 3-(4-chlorophenyl) and N-phenyl distinguishes the target compound from the more common 7-N-alkyl or 7-N-heterocyclyl analogues, which often exhibit broader kinase inhibition. Although no direct kinome profiling data are publicly available for this specific compound, the patent exemplifies that 7-NH-aryl derivatives display selectivity for CDK2/cyclin E over CDK1/cyclin B, while N-alkyl derivatives tend to be pan-CDK inhibitors [1]. This suggests the target compound may offer a cleaner selectivity profile, reducing off-target effects in cell-based assays.

Kinase Selectivity CDK Inhibition Chemical Biology

Optimal Application Scenarios for 5-tert-Butyl-3-(4-chlorophenyl)-2-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Quantitative Differentiation


CNS-Penetrant Kinase Probe Development

With a predicted logP of 6.47 and PSA of 38.32 Ų, the compound is ideally suited for CNS drug discovery programs where high passive permeability and low H-bond donor count are essential for crossing the blood-brain barrier. The 5-tert-butyl group further enhances metabolic stability, making it a candidate for in vivo CNS efficacy models (see Evidence Items 1 and 3). [1]

CDK2-Selective Chemical Biology Tool

The 7-NH-phenyl substituent is associated with preferential CDK2/cyclin E inhibition according to patent US8586576 SAR, while the 3-(4-chlorophenyl) and 5-tert-butyl groups modulate potency and selectivity. This compound can serve as a starting point for developing selective CDK2 probes, avoiding the pan-CDK activity of N-alkyl analogues (see Evidence Item 4).

In Vitro ADME Screening for Lipophilic Compound Handling

The high logP (6.47) and low predicted solubility (logSw -7.05) make this compound a challenging but valuable test article for evaluating formulation strategies and in vitro assay compatibility for lipophilic small molecules. Its physicochemical profile can be benchmarked against less lipophilic analogues (e.g., N-benzyl derivative) to assess the impact of lipophilicity on assay interference and protein binding (see Evidence Item 1).

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